molecular formula C11H12O B6322637 3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% CAS No. 26801-34-3

3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%

Cat. No. B6322637
CAS RN: 26801-34-3
M. Wt: 160.21 g/mol
InChI Key: AMLGLWDGIFAPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is an organic compound that is widely used in the fields of chemistry and biochemistry. In

Mechanism of Action

3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, acts as a nucleophile in the formation of a variety of organic compounds. The nucleophilic attack of the compound on a substrate results in the formation of a new bond and the release of a leaving group. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is not known to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to obtain and is relatively stable under normal laboratory conditions. It is also relatively non-toxic and non-irritating. However, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The future directions for 3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, include further research into its use as a reagent in the synthesis of a variety of organic compounds, its use as a catalyst in the synthesis of a variety of organic compounds, and its use as a reactant in the synthesis of a variety of organic compounds. Additionally, further research is needed to explore the potential applications of the compound in the fields of medicine and biotechnology. Finally, research should be conducted to explore the potential toxicity and other safety issues associated with the compound.

Scientific Research Applications

3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxanes, 2-aryl-3-methyl-1,3-dioxanes and 2-aryl-3-methyl-1,3-dioxolanes. It is also used as a catalyst in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes. Additionally, it is used as a reactant in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes.

properties

IUPAC Name

3-(3,4-dimethylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGLWDGIFAPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)prop-2-yn-1-ol

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-iodo-3,4-dimethylbenzene (5.00 g), copper(I) iodide (82.1 mg), triphenylphosphine (283 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (446 mg), propargyl alcohol (1.40 ml), diisopropylethylamine (15.0 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 5 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=98:2-80:20) to give the object product (2.12 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
82.1 mg
Type
catalyst
Reaction Step One
Quantity
446 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.